molecular formula C18H24ClNO4 B2968297 1-(2-tert-Butylphenyl)-2,4,6-trimethyl pyridinlium perchlorate CAS No. 460047-06-7

1-(2-tert-Butylphenyl)-2,4,6-trimethyl pyridinlium perchlorate

Cat. No. B2968297
CAS RN: 460047-06-7
M. Wt: 353.84
InChI Key: LBLPQSIOQRYCDA-UHFFFAOYSA-M
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Description

Chemical Reactions Analysis

  • Oxidation : TTPP can undergo oxidation reactions, leading to the formation of stable free radicals. These radicals exhibit characteristic electron paramagnetic resonance (EPR) signals and can be stable for extended periods in both solution and solid states .
  • Photoreactivity : When exposed to UV irradiation, TTPP may generate phenoxyl radicals, especially on its surface. This photoreactivity could be relevant for applications involving luminescence control or spin transitions .

Physical And Chemical Properties Analysis

  • Melting Point : The melting point is approximately .

Future Directions

: Dorofeeva, V. N., et al. “II tert butylphenolic Fragment: Synthesis, Structure, and Formation of Stable Radicals CoII Complexes with a Tripyridine Ligand, Containing a 2,6-Di-tert-butylphenolic Fragment.” ACS Omega 2019, 4, 1, 1855–1865. DOI: 10.1021/acsomega.8b02595

properties

IUPAC Name

1-(2-tert-butylphenyl)-2,4,6-trimethylpyridin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N.ClHO4/c1-13-11-14(2)19(15(3)12-13)17-10-8-7-9-16(17)18(4,5)6;2-1(3,4)5/h7-12H,1-6H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLPQSIOQRYCDA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(C)(C)C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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